Allopurinol

Chronic kidney disease Renal outcomes Urate-lowering therapy

Allopurinol (CAS 691008-24-9) is the xanthine oxidase inhibitor active pharmaceutical ingredient (API) used globally as first-line therapy for chronic gout and hyperuricemia. It acts as a purine analog, competitively inhibiting xanthine oxidase to block the conversion of hypoxanthine and xanthine into uric acid, thereby lowering serum urate levels.

Molecular Formula C5H4N4O
Molecular Weight 136.11 g/mol
CAS No. 691008-24-9
Cat. No. B6594052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAllopurinol
CAS691008-24-9
Molecular FormulaC5H4N4O
Molecular Weight136.11 g/mol
Structural Identifiers
SMILESC1=NNC2=C1C(=O)NC=N2
InChIInChI=1S/C5H4N4O/c10-5-3-1-8-9-4(3)6-2-7-5/h1-2H,(H2,6,7,8,9,10)
InChIKeyOFCNXPDARWKPPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
Solubility17.1 [ug/mL] (The mean of the results at pH 7.4)
less than 1 mg/mL at 64 °F (NTP, 1992)
solubility in water at 37°C is 80.0 mg/dL and is greater in an alkaline solution
Solubility in mg/mL at 25 °C: water 0.48;  n-octanol < 0.01;  chloroform 0.60;  ethanol 0.30;  dimethyl sulfoxide 4.6.
In water, 569 mg/L at 25 °C
5.88e+00 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Allopurinol (CAS 691008-24-9): Essential Procurement Guide for the Xanthine Oxidase Inhibitor API


Allopurinol (CAS 691008-24-9) is the xanthine oxidase inhibitor active pharmaceutical ingredient (API) used globally as first-line therapy for chronic gout and hyperuricemia [1]. It acts as a purine analog, competitively inhibiting xanthine oxidase to block the conversion of hypoxanthine and xanthine into uric acid, thereby lowering serum urate levels [2]. This specific CAS 691008-24-9 registry number refers to the allopurinol radical cation species (4H-Pyrazolo[3,4-d]pyrimidin-4-one, 1,5-dihydro-, radical ion(1+)), a validated Registry Number in authoritative chemical databases including ChemSpider .

Why Allopurinol (CAS 691008-24-9) Cannot Be Simply Substituted: Procurement Risks in Formulation and Clinical Equivalence


Despite the availability of multiple xanthine oxidase inhibitors including febuxostat and topiroxostat, and even among generic allopurinol formulations, simple interchange without rigorous evaluation is clinically and economically risky. Allopurinol exhibits site-dependent absorption, with liberation in the duodenum or upper jejunum resulting in fast and complete absorption while release in the lower jejunum produces slow and incomplete absorption [1]. This gastrointestinal site-sensitivity means formulation design directly impacts bioavailability, and not all allopurinol products are bioequivalent. Furthermore, systematic reviews demonstrate that allopurinol (300 mg) has the lowest incidence of cardiovascular and renal adverse events among urate-lowering therapies, a safety profile that alternative agents do not automatically replicate [2]. The following quantitative evidence establishes the specific, measurable differentiators that inform scientifically sound procurement decisions.

Allopurinol (CAS 691008-24-9): Quantitative Comparative Evidence for Scientific Selection


Renal Function Preservation in CKD: Allopurinol Significantly Improves GFR While Febuxostat Shows No Consistent Benefit

In a systematic review and meta-analysis of 29 trials comparing allopurinol and febuxostat, only allopurinol was able to significantly improve glomerular filtration rate (GFR), whereas febuxostat showed no consistent renal benefit [1]. Both agents were very effective in reducing serum uric acid (allopurinol reduced UA in 88% of trials; febuxostat in 100% of trials) [1].

Chronic kidney disease Renal outcomes Urate-lowering therapy

Superior Safety Profile: Allopurinol 300 mg Demonstrates Lowest Incidence of Cardiovascular and Renal Adverse Events Among Urate-Lowering Therapies

A network meta-analysis of 30 randomized controlled trials involving 20,040 gout patients compared the safety profiles of febuxostat, allopurinol, benzbromarone, and topiroxostat. The allopurinol 300 mg group had the lowest incidence of cardiovascular and renal abnormalities among all evaluated urate-lowering therapies [1]. The incidence of adverse events increased with higher doses across all agents [1].

Drug safety Cardiovascular adverse events Renal adverse events

Bioequivalence Established: Hyporic and Zyloric Allopurinol Formulations Are Interchangeable with Equivalent Absorption Profiles

In a comparative bioavailability study conducted in healthy subjects, the pharmacokinetic profiles of Hyporic tablets (test) and Zyloric tablets (reference) were evaluated. Statistical analysis demonstrated that the two allopurinol formulations were bioequivalent based on both rate and extent of absorption [1]. Both formulations were well tolerated with no adverse events reported after single 200 mg doses [1].

Bioequivalence Pharmacokinetics Generic substitution

Slow-Release Formulations Demonstrate Significantly Lower Relative Bioavailability Versus Standard Immediate-Release Allopurinol

A five-way randomized steady-state crossover trial in 10 healthy volunteers compared the relative bioavailability of five oral allopurinol preparations, including two slow-release formulations. Each subject received 300 mg daily for 7 days with 14-day washout periods [1]. The two slow-release formulations had significantly lower relative bioavailability compared to normal immediate-release formulations, and critically, a sustained-release effect could not be demonstrated [1].

Formulation comparison Bioavailability Slow-release

USP Purity Standard: Allopurinol API Must Contain 98.0-101.0% C5H4N4O with Individual Impurities ≤0.2%

According to the USP monograph, allopurinol API must contain not less than 98.0% and not more than 101.0% of C5H4N4O calculated on the dried basis [1]. Chromatographic purity testing using thin-layer chromatography requires that any spot other than the principal spot is not more intense than the standard solution, corresponding to not more than 0.2% of any individual impurity [1]. Loss on drying must not exceed 0.5% after drying in vacuum at 105°C for 5 hours [1]. Validated RP-HPLC methods using C18 columns with 0.1 M dipotassium phosphate buffer (pH 3.5) and acetonitrile (55:45 v/v) enable precise impurity profiling for routine quality control [2].

Quality control USP monograph Impurity profiling

Allopurinol (CAS 691008-24-9): Validated Application Scenarios for Research and Industrial Use


Chronic Kidney Disease Clinical Trials Requiring Renal-Sparing Urate-Lowering Therapy

Based on systematic review evidence demonstrating that allopurinol uniquely improves GFR among xanthine oxidase inhibitors (whereas febuxostat shows no consistent renal benefit) [4], allopurinol is the preferred comparator or active control for CKD-focused clinical trials. Procurement for nephrology research should prioritize allopurinol API with documented GMP compliance.

Long-Term Gout Management with Minimized Cardiovascular Risk Profile

Network meta-analysis evidence confirms that allopurinol 300 mg has the lowest incidence of cardiovascular and renal adverse events among all urate-lowering therapies evaluated [4]. This safety differentiation makes allopurinol the scientifically justified choice for pharmaceutical development programs targeting chronic gout populations with cardiovascular comorbidities.

Generic Formulation Development Requiring Bioequivalence to Reference Product

Bioequivalence has been established between specific allopurinol formulations (Hyporic and Zyloric) [4], providing a validated comparator framework for ANDA submissions. Procurement of allopurinol API for generic tablet development should reference these bioequivalent products as the standard for formulation optimization and dissolution testing.

Quality Control and Impurity Profiling for Commercial API Production

USP monograph specifications require allopurinol purity of 98.0-101.0% with individual impurities ≤0.2% and loss on drying ≤0.5% [4]. Validated RP-HPLC methods using C18 columns with phosphate buffer-acetonitrile mobile phase enable precise impurity quantification for batch release testing [5]. API procurement must verify compliance with these compendial standards.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Allopurinol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.